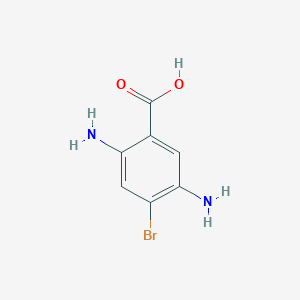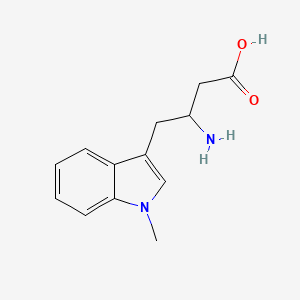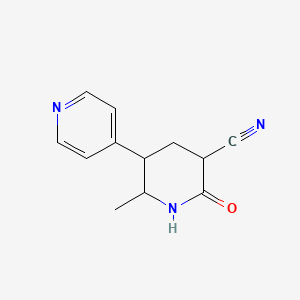
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound that combines a zinc ion with a pyrimidine derivative and a dimethylpropanoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc and 2,2-dimethylpropanoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions could use reducing agents such as sodium borohydride .
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with an amine could yield an amino-pyrimidine derivative .
科学研究应用
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.
作用机制
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The zinc ion can coordinate with various functional groups, altering the activity of the target molecule. This coordination can affect pathways involved in cellular processes, making the compound useful for studying biochemical mechanisms .
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate.
2,2-Dimethylpropanoic Acid: Another precursor used in the synthesis.
Other Zinc Complexes: Compounds like zinc acetate or zinc chloride, which also involve zinc coordination but with different ligands.
Uniqueness
This compound is unique due to its combination of a pyrimidine derivative with a zinc ion and a dimethylpropanoate group. This unique structure provides specific chemical properties and reactivity that can be leveraged in various scientific applications .
属性
分子式 |
C9H10Cl2N2O2Zn |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
InChI 键 |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14789777.png)

![1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B14789785.png)
![4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B14789793.png)
![(2R,16S)-15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14789797.png)


![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)



![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
